H-Orn(Boc)-OH
CAS No.: 13650-49-2
VCID: VC21540557
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Orn(Boc)-OH, also known as N-δ-Boc-L-ornithine, is a derivative of the amino acid ornithine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the ornithine side chain. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process . Biological SignificanceOrnithine itself plays a crucial role in the urea cycle and protein synthesis. It is involved in the production of polyamines, which are essential for cell growth and differentiation. Although specific biological activities of H-Orn(Boc)-OH are not extensively documented, derivatives like this are often used in drug development and biochemistry for their potential therapeutic properties. Synthesis and ApplicationsH-Orn(Boc)-OH can be synthesized through several methods, typically involving the protection of ornithine with a Boc group. This compound is particularly valuable in peptide synthesis due to its reactivity and versatility as an intermediate. Similar CompoundsSeveral compounds are similar to H-Orn(Boc)-OH, including:
Storage and HandlingH-Orn(Boc)-OH is typically stored at ambient temperature and is available in high purity forms (e.g., 97%) . |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 13650-49-2 | ||||||||||||||||||||
Product Name | H-Orn(Boc)-OH | ||||||||||||||||||||
Molecular Formula | C10H20N2O4 | ||||||||||||||||||||
Molecular Weight | 232.28 g/mol | ||||||||||||||||||||
IUPAC Name | 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) | ||||||||||||||||||||
Standard InChIKey | GLZZMUULAVZVTA-UHFFFAOYSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NCCC[C@@H](C(=O)[O-])[NH3+] | ||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)N | ||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)O)N | ||||||||||||||||||||
Synonyms | 13650-49-2;H-Orn(Boc)-OH;N-delta-Boc-L-Ornithine;(S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoicacid;(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid;N-alpha-t-BOC-L-ORNITHINE;AmbotzHAA1168;N-d-Boc-L-ornithine;Ndelta-Boc-L-ornithine;AC1ODTN8;(S)-2-AMINO-5-TERT-BUTOXYCARBONYLAMINO-PENTANOICACID;SCHEMBL7195305;CHEMBL1222173;CTK8G1721;GLZZMUULAVZVTA-ZETCQYMHSA-N;MolPort-008-267-977;ZINC1640080;MFCD00037219;AKOS015998751;AM82629;CS18712;N(delta)-t-butyloxycarbonyl-L-ornithine;AJ-28563;AK-49367;SC-10411 | ||||||||||||||||||||
PubChem Compound | 294905 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume